molecular formula C11H9BrN2 B116354 5-Bromo-4-(4-methylphenyl)pyrimidine CAS No. 149323-50-2

5-Bromo-4-(4-methylphenyl)pyrimidine

Cat. No. B116354
CAS RN: 149323-50-2
M. Wt: 249.11 g/mol
InChI Key: ZVXXEMMIVLDQAH-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methylphenyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a type of pyrimidine derivative, which are compounds that have been of great interest in the field of organic synthesis due to their various chemical and biological applications .


Synthesis Analysis

The synthesis of this compound involves multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Pyrimidine compounds, including this compound, have been synthesized through various methods, such as the cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 249.11 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .

Scientific Research Applications

Pyrimidine Derivatives in Cancer Research

Recent developments in fluorine chemistry have significantly advanced the use of fluorinated pyrimidines (FPs) for cancer treatment. The most widely used FP, 5-Fluorouracil (5-FU), treats over two million cancer patients annually. Research has enhanced methods for 5-FU synthesis, including the incorporation of isotopes to study metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic studies. Insights into how FPs perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, identifying new roles for RNA modifying enzymes and enzymes not previously implicated in FP activity in 5-FU cytotoxicity. This work contributes to the more precise use of FPs in personalized medicine for cancer treatment (Gmeiner, 2020).

Hybrid Catalysts in Medicinal Synthesis

The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. Recent reviews have highlighted the significance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, focusing on their use in developing lead molecules through one-pot multicomponent reactions. These synthetic pathways are vital for producing various medicinally relevant pyrimidine derivatives, emphasizing the broader applicability of pyrimidine scaffolds in drug development (Parmar, Vala, & Patel, 2023).

Pyrimidine Scaffolds as Anticancer Agents

Pyrimidine-based compounds have been extensively reported for their anticancer activity. The structure of these compounds and their varied mechanisms of action indicate their potential to interact with different enzymes, targets, and receptors. A review of patent literature from 2009 onwards has shown significant interest in pyrimidine-based anticancer agents, highlighting their role as potential future drug candidates (Kaur et al., 2014).

Pyrimidine Derivatives for Anti-inflammatory Applications

Research on pyrimidine derivatives has also focused on their anti-inflammatory effects, attributed to their inhibitory response against various inflammatory mediators. A review of recent developments in this area has shown that a large number of pyrimidines exhibit potent anti-inflammatory effects, providing a basis for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).

Optoelectronic Materials from Pyrimidine Derivatives

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. Research on luminescent small molecules and chelate compounds including a quinazoline or pyrimidine ring has highlighted their applications in photo- and electroluminescence, pointing to the potential of these compounds in the development of electronic devices and luminescent elements (Lipunova et al., 2018).

Safety and Hazards

5-Bromo-4-(4-methylphenyl)pyrimidine can be harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

properties

IUPAC Name

5-bromo-4-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXXEMMIVLDQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602312
Record name 5-Bromo-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149323-50-2
Record name 5-Bromo-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyrimidine (15.9 g, 0.1 mmol) in ether (200 ml) was added a Grignard reagent (prepared from p-tolyl bromide (20.52 g, 0.12 mmol), magnesium (2.92 g, 0.1 mmol) and ether (100 ml) dropwise at room temperature during 10 minutes. After the addition, the resulting suspension was heated under reflux for 1 hour and allowed to stand overnight. The reaction mixture was treated with aqueous ammonium chloride and then the ether layers were collected. The aqueous layers were extracted with methylene chloride and the extracts were combined with the ether layers and concentrated to dryness. The residue was purified by column chromatography on silica gel and then dissolved in acetone (100 ml). To the acetone solution was added a solution of potassium permanganate in acetone until red color disappeared, manganese dioxide was removed from the reaction mixture by filtration. The filtrate was concentrated to dryness and the residue was purified by column chromatography on silica gel. Recrystallization from hexane afforded colorless needles (12.8 g, 51%), m.p. 81°-82° C.
Quantity
15.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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